molecular formula C21H18ClFN4O4 B610684 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide CAS No. 1450881-55-6

2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide

Cat. No. B610684
CAS RN: 1450881-55-6
M. Wt: 444.8474
InChI Key: HEDPDFHTQKEORT-UHFFFAOYSA-N
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Description

SAR20347 is an inhibitor of the JAK family kinases TYK2 and JAK1-3 (IC50s = 0.6, 23, 26, and 41 nM, respectively, in cell-free assays). It inhibits IL-12-induced TYK2-dependent phosphorylation of STAT4 in NK-92 cells (IC50 = 126 nM) and IL-6-induced JAK1-dependent STAT3 signaling in TF-1 cells (IC50 = 345 nM). SAR20347 (5 μM) inhibits IL-12-induced INF-γ production and reporter gene activity in peripheral blood mononuclear cells (PBMCs). In vivo, SAR20347 (60 mg/kg) inhibits the production of serum IFN-γ in mice. SAR20347 also reduces keratinocyte activation and skin levels of IL-12, IL-23, IL-6, IL-22, and IFN-γ in a mouse model of psoriasis induced by imiquimod.
SAR-20347 is a potent dual inhibitor of JAK1 and tyrosine kinase 2 (TYK2). SAR-20347 dose dependently (1 nM-10 μM) inhibited JAK1- and/or TYK2-dependent signaling from the IL-12/IL-23, IL-22, and IFN-α receptors. In vivo, TYK2 mutant mice or treatment of wild-type mice with SAR-20347 significantly reduced IL-12-induced IFN-γ production and IL-22-dependent serum amyloid A to similar extents, indicating that, in these models.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound synthesis involving similar structures has been studied, highlighting methods such as condensation and amination. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved condensation and amination, with crystal structure determination also being a focus (Ji et al., 2018).

Antitumor Activity

  • Several studies have demonstrated the antitumor potential of compounds with similar structures. For example, various compounds synthesized via similar methods showed distinct inhibitory capacities against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018). Another study highlighted the synthesis of a compound with inhibitory effects on some cancer cell lines (Hao et al., 2017).

Crystal Structure and Biological Activity

  • The synthesis and crystal structure of similar compounds have been examined, with a focus on their biological activity, particularly in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).

Antimicrobial Activities

  • Research into the synthesis of compounds with similar structures has also explored their antimicrobial activities. Studies have synthesized compounds and tested them for antimicrobial efficacy, finding some to exhibit good activity compared to standard drugs (Patel & Shaikh, 2011).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDPDFHTQKEORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide
Reactant of Route 4
2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide

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